molecular formula C9H6ClFN2 B12961955 4-Chloro-6-fluoroquinolin-3-amine

4-Chloro-6-fluoroquinolin-3-amine

Cat. No.: B12961955
M. Wt: 196.61 g/mol
InChI Key: ZZAABAUFRHGMAK-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities. Quinoline derivatives, including this compound, are of great interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoroquinolin-3-amine typically involves multiple steps, starting from readily available precursors

For example, a typical synthetic route might involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoroquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoroquinolin-3-amine involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinolin-4-amine: Similar structure but lacks the chlorine atom.

    4-Chloroquinolin-3-amine: Similar structure but lacks the fluorine atom.

    6-Fluoro-4-chloroquinoline: Lacks the amine group.

Uniqueness

4-Chloro-6-fluoroquinolin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly enhance its biological activity and chemical reactivity compared to similar compounds. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency in therapeutic applications .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

4-chloro-6-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2

InChI Key

ZZAABAUFRHGMAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)N

Origin of Product

United States

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